Research suggests that Gaultherin possesses analgesic (pain-relieving) and anti-inflammatory properties. Studies have shown its effectiveness in reducing inflammation and pain in animal models []. The analgesic effect is believed to be peripheral, meaning it acts at the site of pain rather than centrally in the brain []. Additionally, unlike some conventional pain relievers, Gaultherin may not cause gastric ulcers, a common side effect of medications like aspirin [].
Scientists are still investigating the exact mechanism by which Gaultherin exerts its effects. However, it's believed to be converted to salicylate (a metabolite) in the body []. Salicylate is the active component in aspirin and is responsible for its pain-relieving and anti-inflammatory properties []. This suggests that Gaultherin might work similarly but potentially with a reduced risk of gastrointestinal side effects.
Gaultherin is a natural compound primarily derived from plants of the genus Gaultheria, particularly Gaultheria yunnanensis. It is chemically characterized as methyl salicylate 2-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside, which classifies it as a methyl salicylate glycoside. This compound has garnered attention due to its structural similarities to aspirin, suggesting potential therapeutic applications in pain relief and anti-inflammatory treatments without the associated gastrointestinal side effects typical of conventional non-steroidal anti-inflammatory drugs .
Gaultherin acts as a prodrug. After ingestion, it is hydrolyzed in the digestive system or by enzymes in the body, releasing methyl salicylate, the active component []. Methyl salicylate is absorbed into the bloodstream and reaches the site of inflammation, where it inhibits the enzyme cyclooxygenase (COX), leading to the reduction of prostaglandin synthesis. Prostaglandins are involved in pain, inflammation, and fever; reducing their production alleviates these symptoms [].
Studies suggest that Gaultherin might offer advantages over traditional NSAIDs like aspirin. It seems to possess comparable anti-inflammatory and analgesic effects but may have a reduced risk of gastrointestinal side effects associated with aspirin []. However, more research is required to confirm these findings.
Gaultherin undergoes hydrolysis in the human body, primarily facilitated by β-glycosidase produced by intestinal bacteria. This enzymatic process converts gaultherin into its active metabolite, methyl salicylate. The subsequent ester cleavage by esterases further aids in releasing salicylate, which is responsible for its pharmacological effects. Notably, this metabolic pathway allows gaultherin to exert its effects without causing gastric ulcers, a common issue with aspirin usage .
Research indicates that gaultherin possesses significant analgesic and anti-inflammatory properties. In various animal models, such as the acetic acid-induced writhing test in mice, gaultherin demonstrated comparable effectiveness to aspirin in inhibiting pain responses. Additionally, it has shown efficacy in reducing inflammation in models like the croton oil-induced ear edema test. Importantly, gaultherin does not adversely affect the gastric mucosa, making it a promising alternative to traditional non-steroidal anti-inflammatory drugs .
The synthesis of gaultherin can be achieved through several methods:
Gaultherin has potential applications in:
Studies have indicated that gaultherin interacts with various biological pathways similar to those affected by aspirin but with fewer side effects. Its mechanism involves inhibition of cyclooxygenase enzymes responsible for prostaglandin synthesis, which mediates pain and inflammation. The slow release of salicylate from gaultherin minimizes gastrointestinal toxicity while maintaining efficacy .
Several compounds exhibit structural or functional similarities to gaultherin:
Compound Name | Structure Similarity | Primary Use |
---|---|---|
Methyl Salicylate | Same core structure | Analgesic and anti-inflammatory |
Aspirin (Acetylsalicylic Acid) | Similar mechanism | Non-steroidal anti-inflammatory |
Salicin | Similar glycoside | Anti-inflammatory |
Salicylic Acid | Core component | Anti-inflammatory |
Uniqueness of Gaultherin:
Gaultherin exhibits the molecular formula C₁₉H₂₆O₁₂ with a molecular weight of 446.4 grams per mole [2]. The compound consists of 19 carbon atoms, 26 hydrogen atoms, and 12 oxygen atoms, representing a complex glycosidic structure with significant molecular complexity [4]. The exact mass has been determined to be 446.142426 daltons, while the monoisotopic mass corresponds to the same value [2]. The percent composition of gaultherin comprises 51.12% carbon, 5.87% hydrogen, and 43.01% oxygen by mass [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₉H₂₆O₁₂ | [2] |
Molecular Weight | 446.4 g/mol | [2] |
Exact Mass | 446.142426 Da | [2] |
Monoisotopic Mass | 446.142426 Da | [2] |
Carbon Content | 51.12% | [6] |
Hydrogen Content | 5.87% | [6] |
Oxygen Content | 43.01% | [6] |
Gaultherin possesses a complex stereochemical configuration with nine defined stereocenters throughout its molecular structure [7]. The compound exhibits absolute stereochemistry with all nine stereocenters fully defined and no undefined atom stereocenters present [7]. The systematic International Union of Pure and Applied Chemistry name describes the compound as methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate [2].
The stereochemical configuration encompasses two distinct sugar moieties: a β-D-glucopyranosyl unit and a β-D-xylopyranosyl unit [1] [5]. The glucose portion maintains the characteristic (2S,3R,4S,5S,6R) configuration typical of β-D-glucopyranose, while the xylose component exhibits the (2S,3R,4S,5R) configuration characteristic of β-D-xylopyranose [2]. The glycosidic linkage connects the xylose unit to the glucose moiety through a 1→6 linkage, forming the disaccharide unit known as primeverose [17] [18].
The optical rotation of gaultherin has been measured as [α]D²⁰ -58° at a concentration of 2 grams per 100 milliliters, indicating levorotatory optical activity [5]. This negative optical rotation confirms the specific spatial arrangement of the chiral centers within the molecule [5].
Stereochemical Feature | Configuration | Reference |
---|---|---|
Total Stereocenters | 9 defined | [7] |
Glucose Configuration | (2S,3R,4S,5S,6R) | [2] |
Xylose Configuration | (2S,3R,4S,5R) | [2] |
Optical Rotation | [α]D²⁰ -58° (c = 2) | [5] |
Glycosidic Linkage | β-1→6 | [17] |
Gaultherin demonstrates specific physical and chemical characteristics that reflect its glycosidic nature and molecular complexity [5] [8] [9]. The compound crystallizes as needles in star formation when precipitated from 99% acetone, with a melting point of 180°C according to classical literature sources [5]. However, more recent analytical data indicates melting points ranging from 249.2°C to 185°C, suggesting potential polymorphic forms or measurement variations [8] [9].
The density of gaultherin has been calculated as 1.6 ± 0.1 grams per cubic centimeter [8]. The boiling point occurs at approximately 709.0 ± 60.0°C at 760 millimeters of mercury pressure [8]. The flash point has been determined to be 249.2 ± 26.4°C [8]. These thermal properties indicate significant thermal stability for a glycosidic compound.
Solubility characteristics reveal that gaultherin dissolves readily in water and alcohol, exhibits slight solubility in ethyl acetate and acetone, and remains insoluble in diethyl ether [5]. The compound shows a topological polar surface area of 185 square Angstroms, consistent with its hydrophilic nature due to multiple hydroxyl groups [2]. The XLogP3-AA value of -2.5 confirms the hydrophilic character of the molecule [2].
Physical Property | Value | Reference |
---|---|---|
Melting Point | 180°C (classical) / 249.2°C (modern) | [5] [8] |
Density | 1.6 ± 0.1 g/cm³ | [8] |
Boiling Point | 709.0 ± 60.0°C at 760 mmHg | [8] |
Flash Point | 249.2 ± 26.4°C | [8] |
Topological Polar Surface Area | 185 Ų | [2] |
XLogP3-AA | -2.5 | [2] |
Chemical Property | Value | Reference |
---|---|---|
Hydrogen Bond Donors | 6 | [2] |
Hydrogen Bond Acceptors | 12 | [2] |
Rotatable Bonds | 7 | [2] |
Heavy Atom Count | 31 | [2] |
Formal Charge | 0 | [2] |
Complexity | 590 | [2] |
The structural elucidation of gaultherin has been accomplished through comprehensive spectroscopic analysis employing multiple analytical techniques [11] [15]. Mass spectrometry studies utilizing electrospray ionization have identified characteristic fragmentation patterns that confirm the presence of sugar moieties within the molecular structure [15]. The fragmentation patterns observed in the lower mass ranges (50-100 mass-to-charge ratio) suggest the presence of sugar components, which has been confirmed through comparison with established mass spectral databases [15].
Nuclear magnetic resonance spectroscopy represents the primary method for detailed structural characterization of gaultherin [11]. One-dimensional and two-dimensional nuclear magnetic resonance experiments, including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple bond correlation, have been employed to establish the complete structural assignment [11]. These techniques have proven instrumental in identifying the stereochemical relationships and confirming the glycosidic linkages within the molecule [11].
Infrared spectroscopy analysis reveals characteristic absorption bands corresponding to the various functional groups present in gaultherin [32] [33]. The broad absorption in the 3200-3600 wavenumber region indicates the presence of multiple hydroxyl groups from the sugar moieties [33] [36]. The carbonyl stretch of the ester group appears around 1650-1750 wavenumbers, confirming the methyl ester functionality [33]. Additional bands in the fingerprint region (600-1400 wavenumbers) provide characteristic patterns for the aromatic ring and sugar components [36].
Ultraviolet-visible spectroscopy demonstrates absorption characteristics typical of substituted benzoate derivatives [38]. The aromatic system contributes to absorption in the ultraviolet region, while the extensive conjugation with the glycosidic substituent may influence the exact absorption wavelengths [38]. The spectroscopic data collectively confirm the structure as 2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]benzoic acid methyl ester [1] [4].
Spectroscopic Technique | Key Observations | Reference |
---|---|---|
Mass Spectrometry | Fragmentation patterns at m/z 50-100 indicating sugar presence | [15] |
Nuclear Magnetic Resonance | Complete structural assignment via 1D and 2D experiments | [11] |
Infrared Spectroscopy | Hydroxyl bands (3200-3600 cm⁻¹), ester carbonyl (1650-1750 cm⁻¹) | [33] [36] |
Ultraviolet-Visible | Aromatic absorption patterns characteristic of substituted benzoates | [38] |